N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide often involves multi-step processes starting from basic aromatic acids, leading to the formation of oxadiazole and thiophene derivatives through cyclization and substitution reactions. For example, derivatives have been synthesized starting from 2-(4-methylphenyl)acetic acid, showcasing moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class, including oxadiazole and thiophene derivatives, has been elucidated through spectral analysis and X-ray diffraction studies. Such analyses confirm the compound's crystalline nature and provide insights into its geometric parameters, such as bond lengths and angles (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes their participation in various organic reactions, such as N-aminomethylation, demonstrating the formation of new compounds with potential biological activities. These reactions often explore the stability and reactivity of different functional groups within the molecule (Roman et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are often determined through detailed experimental procedures. The crystalline nature, as evidenced by sharp intense peaks in XRD analyses, and photoluminescence properties suggest potential applications in photoelectronic devices (Shafi et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and safety considerations. This could include experimental studies to determine its physical and chemical properties, preclinical studies to investigate its potential medicinal uses, and safety assessments to evaluate its risks .
properties
IUPAC Name |
N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-7-12(8-6-10)14-18-16(21-19-14)11(2)17-15(20)13-4-3-9-22-13/h3-9,11H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJMIVBEUXYOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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